Methyl 2-[4-[[(2-methoxy-3-methylbutyl)sulfonylamino]methyl]phenyl]acetate
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Overview
Description
Methyl 2-[4-[[(2-methoxy-3-methylbutyl)sulfonylamino]methyl]phenyl]acetate is an organic compound with a complex structure that includes a sulfonylamino group, a methoxy group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[[(2-methoxy-3-methylbutyl)sulfonylamino]methyl]phenyl]acetate typically involves multiple steps:
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Formation of the Sulfonylamino Intermediate: : The initial step involves the reaction of 2-methoxy-3-methylbutylamine with a sulfonyl chloride (e.g., methanesulfonyl chloride) to form the sulfonylamino intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
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Coupling with Benzyl Halide: : The sulfonylamino intermediate is then reacted with a benzyl halide (e.g., benzyl chloride) to introduce the benzyl group. This step is typically performed in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.
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Esterification: : The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability. Purification steps such as recrystallization, distillation, or chromatography would be used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the sulfonylamino group, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : The aromatic ring in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common reactions, with reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen, nitro, or sulfonyl groups on the aromatic ring.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-[4-[[(2-methoxy-3-methylbutyl)sulfonylamino]methyl]phenyl]acetate can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s sulfonylamino group is known for its bioactivity, potentially making it useful in the development of enzyme inhibitors or receptor modulators. It could be explored for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its pharmacological properties, such as bioavailability, potency, and selectivity.
Industry
In the materials science industry, the compound could be used in the synthesis of polymers or as a precursor for the production of specialty chemicals. Its unique structure might impart desirable properties to the materials, such as improved thermal stability or mechanical strength.
Mechanism of Action
The mechanism by which Methyl 2-[4-[[(2-methoxy-3-methylbutyl)sulfonylamino]methyl]phenyl]acetate exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The sulfonylamino group could form hydrogen bonds or ionic interactions with target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-[[(2-methoxy-3-methylbutyl)amino]methyl]phenyl]acetate: Similar structure but lacks the sulfonyl group.
Ethyl 2-[4-[[(2-methoxy-3-methylbutyl)sulfonylamino]methyl]phenyl]acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-[4-[[(2-methoxy-3-methylbutyl)sulfonylamino]methyl]phenyl]propanoate: Similar structure but with a propanoate group instead of an acetate group.
Uniqueness
Methyl 2-[4-[[(2-methoxy-3-methylbutyl)sulfonylamino]methyl]phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a sulfonylamino group and a methoxy group on the same molecule is relatively rare, providing opportunities for unique interactions and applications.
Properties
IUPAC Name |
methyl 2-[4-[[(2-methoxy-3-methylbutyl)sulfonylamino]methyl]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S/c1-12(2)15(21-3)11-23(19,20)17-10-14-7-5-13(6-8-14)9-16(18)22-4/h5-8,12,15,17H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBLQGVRAYWTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CS(=O)(=O)NCC1=CC=C(C=C1)CC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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